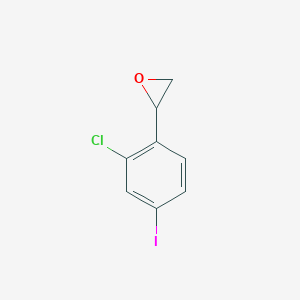

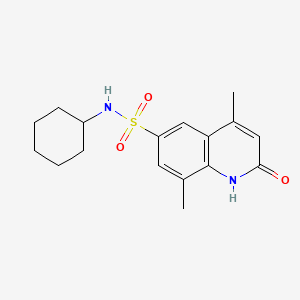

![molecular formula C15H13NO5 B2673594 [4-(Benzyloxy)-2-nitrophenyl]acetic acid CAS No. 6860-79-3](/img/structure/B2673594.png)

[4-(Benzyloxy)-2-nitrophenyl]acetic acid

Overview

Description

“[4-(Benzyloxy)-2-nitrophenyl]acetic acid” is a para-substituted phenyl-acetic acid derivative . Its crystals belong to the triclinic crystal system . Molecules of this compound exist in centrosymmetric dimeric forms linked by double hydrogen bonds between carboxyl groups .

Synthesis Analysis

The synthesis of “[4-(Benzyloxy)-2-nitrophenyl]acetic acid” could potentially involve the Suzuki–Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It could also involve a direct aldol reaction with 4-nitrobenzaldehyde in the presence of (S)-BINAM-L-prolinamide/benzoic acid .Molecular Structure Analysis

The molecular formula of “[4-(Benzyloxy)-2-nitrophenyl]acetic acid” is C15H14O3 . Its average mass is 242.270 Da and its monoisotopic mass is 242.094299 Da .Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Physical And Chemical Properties Analysis

“[4-(Benzyloxy)-2-nitrophenyl]acetic acid” has an average mass of 242.270 Da and a monoisotopic mass of 242.094299 Da .Scientific Research Applications

- For instance, the synthesis of glycolates and other ester derivatives can be achieved using benzyloxyacetic acid as a precursor .

- Halogen exchange reactions involving benzyloxyacetic acid enable the synthesis of iodinated derivatives. For example, 1-benzyloxy-2-iodo-4-tert-octylbenzene can be prepared via this method .

Esterification Reactions

Halogen Exchange Reactions

Antioxidant and Antimicrobial Studies

Safety And Hazards

If inhaled, the person should be moved into fresh air. If not breathing, artificial respiration should be given . In case of skin contact, the area should be washed off with soap and plenty of water . In case of eye contact, eyes should be flushed with water as a precaution . If swallowed, never give anything by mouth to an unconscious person . Rinse mouth with water .

properties

IUPAC Name |

2-(2-nitro-4-phenylmethoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c17-15(18)8-12-6-7-13(9-14(12)16(19)20)21-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHZOMZYJKKMSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)CC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Benzyloxy)-2-nitrophenyl]acetic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

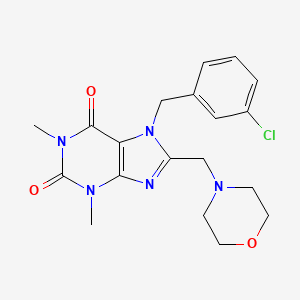

![3-[4-keto-4-[4-(4-methoxyphenyl)piperazino]butyl]-1H-thieno[3,2-d]pyrimidine-2,4-quinone](/img/structure/B2673511.png)

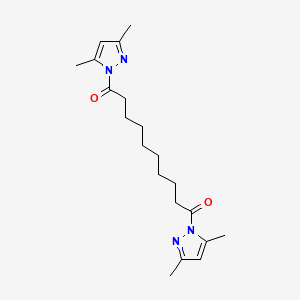

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2673515.png)

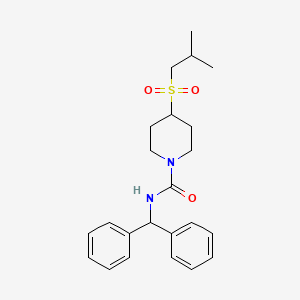

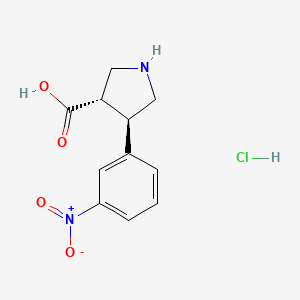

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2673516.png)

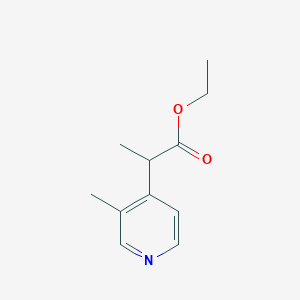

![2-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)nicotinamide](/img/structure/B2673520.png)

![3-(3,3-Dimethyl-2-oxobutyl)-8-(2-ethoxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2673522.png)

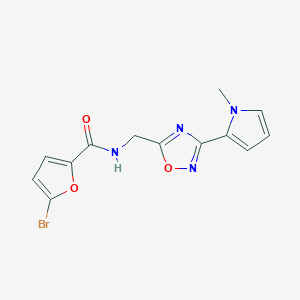

![4-(4-bromophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2673523.png)